[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via methylene-linked amine groups. The compound’s structure includes a 1-ethyl-substituted pyrazole and a 1-methyl-3-isopropyl-substituted pyrazole, conferring unique steric and electronic properties. This article provides a detailed comparison of this compound with structurally analogous pyrazole derivatives, focusing on molecular attributes, physicochemical properties, and synthetic methodologies.
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-19-12(6-7-16-19)9-15-10-13-8-14(11(2)3)17-18(13)4/h6-8,11,15H,5,9-10H2,1-4H3 |
InChI Key |
NAIAEJADCIRQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=NN2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of pyrazole derivatives. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of an alkyl halide to introduce the ethyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where halogenating agents like thionyl chloride can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
The major products formed from these reactions include pyrazole ketones, carboxylic acids, amine derivatives, and halogenated pyrazoles.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Structural and Molecular Analysis
The target compound’s structural complexity distinguishes it from simpler pyrazole amines. Key analogs and their molecular characteristics are summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key References |
|---|---|---|---|---|
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | C₁₃H₂₂N₆ | 286.36 g/mol | - 1-Ethyl (Pyrazole 1) - 1-Methyl, 3-isopropyl (Pyrazole 2) |
[Synthetic logic] |
| 1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine | C₉H₁₈N₄ | 182.27 g/mol | - 1-Ethyl - Ethyl(methyl)amino-methyl |
|
| Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine | C₈H₁₅N₃ | 153.23 g/mol | - 1-Isopropyl - Methylamine linkage |
|
| 3-Ethyl-1H-pyrazol-5-amine (MK54) | C₅H₉N₃ | 111.15 g/mol | - 3-Ethyl (unsubstituted N1) | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C₁₂H₁₅N₅ | 229.28 g/mol | - 1-Ethyl, 3-pyridinyl |
Key Observations :
- The target compound’s higher molecular weight (286.36 g/mol) reflects its bis-pyrazole architecture, contrasting with simpler mono-pyrazole analogs like MK54 (111.15 g/mol) .
- Substituents influence lipophilicity: The isopropyl group in the target compound likely enhances hydrophobicity compared to pyridinyl-containing analogs (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) .
Physicochemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa | Solubility Trends | |
|---|---|---|---|---|---|
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | ~1.1 (Predicted) | >300 (Estimated) | ~8.5–9.0 | Low aqueous solubility | |
| 1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine | 1.07 (Predicted) | 297.3 (Predicted) | 8.80 | Moderate in polar solvents | |
| Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine | N/A | N/A | N/A | Likely lipid-soluble | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | N/A | N/A | ~7.5–8.0 | Enhanced solubility due to pyridine |
Key Observations :
- The target compound’s predicted pKa (~8.5–9.0) aligns with tertiary amine analogs like 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine (pKa 8.80) , suggesting moderate basicity.
- Pyridinyl-substituted derivatives (e.g., ) may exhibit improved aqueous solubility compared to alkyl-substituted counterparts due to hydrogen-bonding capabilities.
Biological Activity
The compound (1-ethyl-1H-pyrazol-5-yl)methylamine is a complex pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by two pyrazole rings, each substituted with distinct alkyl groups, which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of 263.36 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.36 g/mol |
| IUPAC Name | (1-ethyl-1H-pyrazol-5-yl)methylamine |
The mechanism of action for this pyrazole derivative involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit various enzymes involved in critical biochemical pathways associated with disease processes. For instance, it has shown potential in modulating signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. Specifically, they have been shown to inhibit key targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are pivotal in cancer cell proliferation and survival . A study demonstrated that compounds with similar structures effectively reduced tumor growth in xenograft models.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO). This activity suggests its potential utility in treating inflammatory diseases .
Antibacterial Activity
In vitro studies have highlighted the antibacterial efficacy of pyrazole derivatives against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the compound , and evaluated their antitumor effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of conventional chemotherapeutics .
Study 2: Inflammation Model
Another study investigated the anti-inflammatory properties using a murine model of acute inflammation. The administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
